molecular formula C15H24N2O2S B15154436 1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine

1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine

Cat. No.: B15154436
M. Wt: 296.4 g/mol
InChI Key: UUCGNWKFGZHAPV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzylsulfonyl group and a butan-2-yl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzyl chloride and a suitable sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Attachment of Butan-2-yl Group: The butan-2-yl group is introduced via an alkylation reaction using butan-2-yl bromide or a similar alkylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butan-2-yl positions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres (e.g., nitrogen or argon).

Scientific Research Applications

1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The butan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(butan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Phenylsulfonyl)-4-(butan-2-yl)piperazine: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and biological activity.

    1-(Benzylsulfonyl)-4-(methyl)piperazine: Contains a methyl group instead of a butan-2-yl group, affecting its chemical properties and applications.

    1-(Benzylsulfonyl)-4-(ethyl)piperazine: Features an ethyl group, resulting in variations in its physical and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-butan-2-ylpiperazine

InChI

InChI=1S/C15H24N2O2S/c1-3-14(2)16-9-11-17(12-10-16)20(18,19)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3

InChI Key

UUCGNWKFGZHAPV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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